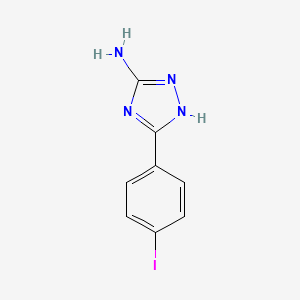
5-Amino-3-(4-iodophenyl)-1H-1,2,4-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Amino-3-(4-iodophenyl)-1H-1,2,4-triazole: is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms. This particular compound is characterized by the presence of an amino group at the 5-position and an iodophenyl group at the 3-position. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Amino-3-(4-iodophenyl)-1H-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles or carboxylic acids.
Introduction of the Iodophenyl Group: The iodophenyl group can be introduced via a nucleophilic substitution reaction using 4-iodoaniline or similar iodinated aromatic compounds.
Amination: The amino group at the 5-position can be introduced through a nucleophilic substitution reaction or via direct amination using ammonia or amines.
Industrial Production Methods:
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing catalysts and specific reaction conditions to enhance yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry may also be utilized to improve efficiency.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the iodophenyl group, converting it to a phenyl group or other reduced forms.
Substitution: The compound can participate in various substitution reactions, including halogen exchange and nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation.
Substitution: Reagents such as sodium iodide in acetone for halogen exchange or nucleophiles like amines for aromatic substitution.
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Reduced iodophenyl derivatives.
Substitution Products: Various substituted triazoles depending on the nucleophile used.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry and catalysis.
Materials Science: It can be incorporated into polymers and other materials for enhanced properties.
Biology and Medicine:
Antimicrobial Agents: The compound has potential as an antimicrobial agent due to its ability to interact with biological targets.
Drug Development: It can serve as a scaffold for the development of new pharmaceuticals, particularly in the treatment of infections and cancer.
Industry:
Dye and Pigment Production: The compound can be used in the synthesis of dyes and pigments due to its aromatic structure.
Agriculture: It may be used in the development of agrochemicals for pest control.
作用机制
The mechanism of action of 5-Amino-3-(4-iodophenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular receptors to induce apoptosis in cancer cells.
相似化合物的比较
5-Amino-3-phenyl-1H-1,2,4-triazole: Lacks the iodine atom, which may affect its reactivity and biological activity.
5-Amino-3-(4-bromophenyl)-1H-1,2,4-triazole: Contains a bromine atom instead of iodine, leading to different chemical properties.
5-Amino-3-(4-chlorophenyl)-1H-1,2,4-triazole: Contains a chlorine atom, which may influence its reactivity and interactions.
Uniqueness:
The presence of the iodine atom in 5-Amino-3-(4-iodophenyl)-1H-1,2,4-triazole imparts unique chemical properties, such as increased molecular weight and potential for specific interactions with biological targets. This makes it distinct from its analogs and potentially more effective in certain applications.
属性
分子式 |
C8H7IN4 |
|---|---|
分子量 |
286.07 g/mol |
IUPAC 名称 |
5-(4-iodophenyl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H7IN4/c9-6-3-1-5(2-4-6)7-11-8(10)13-12-7/h1-4H,(H3,10,11,12,13) |
InChI 键 |
JCWNMNPCPIHVHR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=NC(=NN2)N)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bicyclo[2.2.2]octa-2,5-diene-2,3-dicarboxylic acid](/img/structure/B13686783.png)
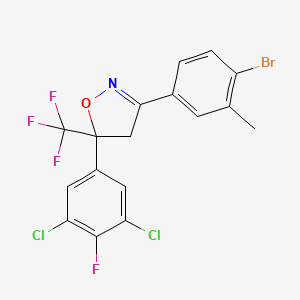

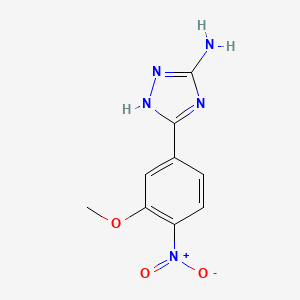
![8-Boc-6-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B13686811.png)
![6,8-Dichloro-2-(2,6-difluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13686814.png)
![2-[4-(tert-Butyl)phenyl]-2-methylpropylboronic Acid Pinacol Ester](/img/structure/B13686816.png)
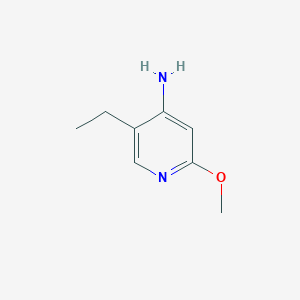
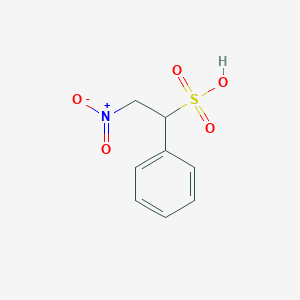



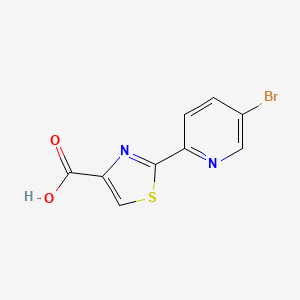
![(3S,9bR)-3-[(1-Methyl-3-indolyl)methyl]-9b-phenyl-2,3-dihydrooxazolo[2,3-a]isoindol-5(9bH)-one](/img/structure/B13686848.png)
